Fungimycin

Pharmacokinetics In vivo efficacy Candida albicans

Fungimycin (Perimycin) is a naturally sourced heptaene macrolide mixture (components A/B/C) from *Streptomyces coelicolor* var. *aminophilus*. Unlike amphotericin B, it features an aromatic heptaene core with perosamine (not mycosamine) and lacks a free carboxyl group—delivering a 100-fold lower hemolytic activity than vacidin A at equivalent ionophoric potency. Ideal for polyene structure-toxicity studies and eco-friendly agricultural fungicide development. N-succinyl derivative available for water-soluble formulations. Note: lacks oral activity in murine candidiasis models.

Molecular Formula C59H86N2O17
Molecular Weight 1095.3 g/mol
CAS No. 1404-87-1
Cat. No. B075795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFungimycin
CAS1404-87-1
Synonymsfungimycin
perimycin
Molecular FormulaC59H86N2O17
Molecular Weight1095.3 g/mol
Structural Identifiers
SMILESCC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O
InChIInChI=1S/C59H86N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-50(77-59-57(75)56(74)55(60)39(4)76-59)35-52(71)38(3)51(70)33-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)31-49(69)34-54(73)78-58(36)37(2)20-25-42(62)32-53(72)40-21-23-41(61-5)24-22-40/h6-19,21-24,37-39,42-45,47,49-52,55-57,59,61-65,67,69-71,74-75H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,58-36-/t37?,38?,39-,42?,43?,44?,45?,47?,49?,50?,51?,52?,55-,56+,57+,59?/m1/s1
InChIKeyQPQMKHKBRKAVRZ-FWIVLUFVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fungimycin (Perimycin) Procurement Guide: Heptaene Polyene Macrolide Antifungal for Discovery and Agricultural Research


Fungimycin (CAS 1404-87-1), also known as perimycin and aminomycin, is a heptaene macrolide polyene antifungal antibiotic produced by Streptomyces coelicolor var. aminophilus [1]. It is a naturally occurring mixture of three active components, designated perimycin A (the major component), B, and C [2]. As a member of the polyene class, it binds to ergosterol in fungal cell membranes, inducing permeability changes and ion leakage [1]. It has been investigated for its potential applications in human antifungal therapy and as an eco-friendly fungicide in agriculture [3].

Why Fungimycin Cannot Be Interchanged with Clinical Polyenes Like Amphotericin B or Nystatin in Research Applications


Polyene macrolides, while sharing a common ergosterol-binding mechanism, exhibit significant variability in antifungal spectrum, potency, and critical physiochemical properties that preclude simple substitution [1]. Fungimycin distinguishes itself from mainstream clinical agents like amphotericin B and nystatin through key structural and functional differences. Most notably, it is an aromatic heptaene with a unique mycosamine sugar variant (perosamine) and lacks a free carboxyl group on the macrolide ring, a feature that directly impacts its hemolytic activity and ionophoric properties compared to analogs like vacidin A [2]. Furthermore, in vivo comparative studies have shown that fungimycin lacks the oral activity of amphotericin B in a murine candidiasis model, underscoring a critical pharmacokinetic divergence that limits its interchangeability in systemic infection models [3]. The evidence below quantifies these specific points of differentiation.

Quantitative Differentiation of Fungimycin (Perimycin) Against Key Polyene Comparators


Oral Bioavailability: Fungimycin Lacks the Oral Activity of Amphotericin B in Murine Systemic Candidiasis

A direct head-to-head comparison in a murine systemic candidiasis model quantified the in vivo efficacy of nine heptaene macrolides, including fungimycin (perimycin) and amphotericin B [1]. While all compounds were active via subcutaneous administration, only amphotericin B and mycoheptin demonstrated significant activity when given orally [1]. This establishes that fungimycin cannot be used as a substitute for amphotericin B in research models requiring oral dosing due to a fundamental difference in gastrointestinal absorption and bioavailability.

Pharmacokinetics In vivo efficacy Candida albicans Oral administration

Hemolytic Activity: Fungimycin (Perimycin A) is 100-Fold Less Hemolytic than Vacidin A at Equivalent K+ Permeability

In a study comparing two aromatic heptaenes on human red blood cells, perimycin A and vacidin A were found to have equivalent efficiency in inducing K+ permeability across the membrane [1]. However, despite this similarity, there was a 100-fold difference in their hemolytic activity, with perimycin A being significantly less hemolytic [1]. This differential toxicity was linked to the absence of a free carboxyl group in perimycin A, which alters the mechanism of ion transport and reduces membrane damage [1].

Toxicology Hemolysis Ionophoric activity Selectivity

Derivative Solubility: N-Succinyl Perimycin Confers Water Solubility While Retaining Antifungal Activity

The parent compound fungimycin, like many polyenes, has limited aqueous solubility. However, the synthetic derivative N-succinyl perimycin was developed to address this. This derivative forms readily water-soluble salts (e.g., sodium salt) while retaining much of the antifungal activity of the parent perimycin [1]. This represents a functional advantage over unmodified perimycin and provides a class-level inference that fungimycin's core scaffold is amenable to solubility-enhancing chemical modifications.

Formulation Solubility Chemical modification Structure-activity relationship

Defined Research and Industrial Applications for Fungimycin Based on Comparative Evidence


Investigating Structure-Toxicity Relationships in Polyene Macrolides

Given the 100-fold difference in hemolytic activity between perimycin A and vacidin A at equivalent ionophoric potency, fungimycin is a valuable tool for dissecting the structural determinants of polyene toxicity [1]. It can be used in comparative studies with other heptaenes to map specific functional groups (e.g., the free carboxyl group) to cellular outcomes, informing the rational design of safer antifungal agents.

Agricultural Fungicide Discovery and Formulation Development

Fungimycin has been explicitly reviewed for its application as an eco-friendly fungicide in agriculture [2]. The ability to generate a water-soluble derivative (N-succinyl perimycin) while maintaining activity addresses a key formulation challenge for crop protection products, making fungimycin a relevant starting point or benchmark for developing new agricultural antifungal treatments [3].

In Vitro Antifungal Susceptibility Studies (Non-Oral In Vivo Models)

For research focused on in vitro mechanisms of action or in vivo studies using parenteral routes of administration, fungimycin is a viable alternative to other polyenes. Its in vivo activity in murine candidiasis when given subcutaneously confirms its utility in non-oral models [4]. However, researchers must be aware of its specific lack of oral activity to avoid experimental design errors.

Benchmarking in Natural Product Discovery from Streptomyces

Fungimycin is a well-characterized secondary metabolite from *Streptomyces coelicolor* var. *aminophilus*, serving as a useful positive control or benchmark compound in metabolomics and genome mining studies aimed at discovering novel antifungals from related actinomycetes [5]. Its distinct chemical signature (e.g., aromatic heptaene with perosamine sugar) aids in dereplication and comparative metabolomics analyses.

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